molecular formula C8H5NO2 B097010 5-Ethynylpicolinic acid CAS No. 17880-57-8

5-Ethynylpicolinic acid

Cat. No.: B097010
CAS No.: 17880-57-8
M. Wt: 147.13 g/mol
InChI Key: ZCSPZVBBZKXFHF-UHFFFAOYSA-N
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Description

Historical Trajectory in Picolinic Acid Derivative Research

Picolinic acid, or 2-pyridinecarboxylic acid, has long been a subject of scientific inquiry. ambeed.comnbinno.com Its derivatives have been explored for a multitude of applications, ranging from their roles as metal chelators to their biological activities, including antimicrobial and anticancer properties. nbinno.comontosight.aidrugbank.com Research into modifying the picolinic acid core has been a continuous effort to modulate its chemical and physical properties for specific applications. The introduction of various substituents onto the pyridine (B92270) ring has been a key strategy to fine-tune its electronic and steric characteristics, thereby influencing its reactivity and interaction with other molecules. rsc.orgresearchgate.net

Significance in Contemporary Organic Synthesis and Chemical Sciences

The introduction of an ethynyl (B1212043) group, a rigid and linear functional group, into organic molecules has become a powerful tool in modern organic synthesis. This functional group is particularly valuable for its ability to participate in a variety of coupling reactions, most notably the Sonogashira coupling, as well as click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org

The synthesis of 5-Ethynylpicolinic acid is a prime example of the strategic use of this versatile functional group. A common and effective method for its preparation involves the Sonogashira coupling reaction. vulcanchem.com This palladium-catalyzed cross-coupling reaction typically pairs a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In the case of this compound, the synthesis often starts with a 5-halopicolinic acid derivative, such as 5-bromopicolinic acid, which is then coupled with a suitable alkyne source. vulcanchem.comnih.gov One documented synthesis involves the reaction of 5-bromopicolinic acid with 1-ethynyl-3-fluorobenzene in the presence of a palladium catalyst (Pd(PPh₃)₄), a copper(I) co-catalyst (CuI), and a base like diethylamine (B46881) in a solvent such as DMF. nih.gov Another approach involves the Sonogashira coupling of methyl 5-bromopyridine-2-carboxylate with an arylacetylene, followed by hydrolysis of the ester to yield the desired ethynylated picolinic acid. researchgate.net

The presence of the ethynyl group at the 5-position of the picolinic acid scaffold imparts unique reactivity and structural features. cymitquimica.com This strategic placement allows for the extension of the molecular framework, enabling the construction of larger, more complex architectures. The rigidity of the ethynyl linker is particularly advantageous in the design of materials with well-defined structures.

Overview of Interdisciplinary Research Relevance Pertaining to this compound

The unique structural attributes of this compound, namely its chelating picolinate (B1231196) unit and its reactive ethynyl group, make it a valuable building block in several interdisciplinary research areas.

One of the most prominent applications is in the field of materials science, specifically in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nbinno.com MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govsrce.hr The picolinate moiety of this compound can coordinate with metal centers, while the ethynyl group can either remain as a terminal functional group or participate in further reactions to create extended, rigid structures. researchgate.netrsc.org For instance, this compound has been used as a ligand to construct silver(I) coordination polymers, where it interacts with silver ions through its nitrogen and oxygen atoms, as well as through the ethynyl group, leading to the formation of complex three-dimensional networks. researchgate.netrsc.org These materials often exhibit interesting properties, such as luminescence, which can be modulated for sensing applications. rsc.org For example, europium(III) coordination polymers based on ethynyl-functionalized picolinate ligands have shown potential for the selective detection of nitroaromatic compounds. acs.org

In the realm of medicinal chemistry , derivatives of this compound are being investigated for their potential therapeutic applications. The picolinic acid scaffold itself is known to possess a range of biological activities. ontosight.aidrugbank.comnih.gov By incorporating the ethynyl group, researchers can synthesize novel derivatives with altered pharmacokinetic and pharmacodynamic profiles. For example, a derivative of this compound has been prepared as part of the development of allosteric modulators for the metabotropic glutamate (B1630785) subtype 5 receptor (mGlu5), a target for various neurological and psychiatric disorders. nih.gov This highlights the potential of using this compound as a versatile starting material for the synthesis of new drug candidates.

The ability of the ethynyl group to undergo "click" chemistry reactions further enhances the interdisciplinary relevance of this compound. This allows for its efficient conjugation to biomolecules or other molecular entities, opening up possibilities in bioconjugation and the development of functional materials.

Detailed Research Findings

The scientific literature provides specific examples of the synthesis and application of this compound and its derivatives. The following table summarizes key synthetic approaches and the resulting applications.

Starting MaterialReagents and ConditionsProductApplication
5-Bromopicolinic acid1-Ethynyl-3-fluorobenzene, Pd(PPh₃)₄, CuI, Diethylamine, DMF, 90°C (microwave)5-((3-Fluorophenyl)ethynyl)picolinic acidIntermediate for mGlu5 receptor modulators nih.gov
Methyl 5-bromopyridine-2-carboxylateArylacetylenes, Pd catalystSegmented polytopic picolinate ligandsBuilding blocks for Metal-Organic Frameworks (MOFs) researchgate.net
This compoundSilver nitrate (B79036)Silver(I) coordination polymerLuminescent material rsc.org
5-((4-Carboxyphenyl)ethynyl)picolinic acidEu(NO₃)₃·6H₂O, DMF/H₂O, 130°CEuropium(III) coordination polymerLuminescence sensing of nitroaromatics acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPZVBBZKXFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340924
Record name 5-ethynylpyridine-2-carboxylic acid
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17880-57-8
Record name 5-ethynylpyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10340924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynylpyridine-2-carboxylic acid
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Advanced Synthetic Methodologies for 5 Ethynylpicolinic Acid and Its Analogs

Regioselective Ethynylation Strategies on Picolinic Acid Scaffolds

The precise installation of an ethynyl (B1212043) group at the C-5 position of the picolinic acid ring is paramount for the synthesis of the target compound. This requires strategies that can overcome the inherent reactivity patterns of the pyridine (B92270) ring, which is electronically deficient and can present challenges for certain transformations.

Sonogashira Cross-Coupling Protocols for 5-Ethynylpicolinic Acid Synthesis

The Sonogashira cross-coupling reaction is the most established and widely utilized method for the synthesis of this compound. ethz.ch This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. ethz.ch The synthesis typically begins with a halogenated picolinic acid precursor, most commonly 5-bromopicolinic acid.

The reaction is performed under mild conditions, often at room temperature or with gentle heating, and requires an amine base, such as triethylamine (B128534), to facilitate the reaction. researchgate.net The choice of palladium catalyst, ligand, copper source, and solvent are all critical parameters that can be optimized to maximize the yield and purity of this compound. Current time information in Chatham County, US. Segments of homopolytopic ligands featuring rigid central arylene platforms and terminal chelating picolinate (B1231196) subunits have been synthesized in good yields through a two-step process that involves a Sonogashira-type cross-coupling reaction. researchgate.net

Table 1: Optimization of Sonogashira Reaction Conditions for Pyridine Scaffolds This table presents data adapted from studies on similar pyridine substrates to illustrate common optimization parameters relevant to this compound synthesis.

Entry Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
1Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096 Current time information in Chatham County, US.
2PdCl₂(PPh₃)₂ / CuIEt₃NTHF65Good google.com
3Pd(OAc)₂ / (o-tolyl)₃P---Good organic-chemistry.org
4Pd/P-t-Bu₃---High acs.org

Alternative Alkynyl Introduction Methods

While the Sonogashira coupling is prevalent, alternative methods for introducing an ethynyl group onto a pyridine ring have been developed, offering potential pathways that may avoid transition metals or offer different regioselectivity.

One notable alternative is the Reissert-Henze type reaction. researchgate.netnii.ac.jp This method involves the reaction of a pyridine N-oxide with an acylating agent (like benzoyl chloride) to form an N-acyloxypyridinium salt in situ. nii.ac.jp This activated intermediate can then react with a nucleophilic acetylide, such as a silver acetylide, to introduce the ethynyl group selectively at the 2-position. researchgate.netnii.ac.jp While this typically directs the substituent to the C-2 position, variations in the substrate and reaction conditions could potentially be explored to achieve C-5 substitution. Studies have shown that for 3-substituted pyridine N-oxides, ethynylation can occur at both the 2- and 6-positions, with the regioselectivity influenced by reaction temperature and solvent polarity. nii.ac.jp

Another modern approach involves the direct C-H functionalization of the pyridine ring. snnu.edu.cnnih.gov These methods offer the advantage of not requiring a pre-halogenated substrate. Transition-metal catalysts, particularly rhodium and palladium, can activate a C-H bond, allowing for subsequent coupling with an alkynyl partner. nih.govrsc.org While direct C-5 ethynylation of picolinic acid via C-H activation is not yet a standard protocol, the field is rapidly advancing, with strategies using directing groups to control regioselectivity. rsc.org

Metal-free ethynylation reactions have also been reported, particularly for electron-rich heterocycles, using haloacetylenes in the presence of solid media like potassium carbonate. mdpi.com Furthermore, the reaction of pyridines with electron-deficient acetylenes can lead to various functionalized products, sometimes involving ring-opening and rearrangement, highlighting the complex reactivity landscape beyond standard cross-coupling. researchgate.net

Derivatization from Precursors and Related Picolinic Acid Derivatives

The synthesis of this compound is intrinsically linked to the preparation of suitable precursors. The most critical precursor for the Sonogashira reaction is a 5-halopicolinic acid, typically 5-bromopicolinic acid or 5-iodopicolinic acid. The synthesis of these precursors is a key derivatization step starting from picolinic acid or other commercially available pyridines.

The halogenation of the pyridine ring at the 5-position can be achieved through various electrophilic aromatic substitution methods, though the electron-deficient nature of the pyridine ring often requires harsh conditions or specific activation strategies.

Furthermore, the carboxylic acid functional group of picolinic acid can itself be derivatized prior to the ethynylation step. Esterification to form, for example, a methyl or ethyl ester, is a common strategy. google.com This derivatization can prevent potential side reactions involving the acidic proton of the carboxyl group and can improve the solubility of the substrate in organic solvents typically used for cross-coupling reactions. google.com Following the successful introduction of the ethynyl group, the ester can be easily hydrolyzed back to the carboxylic acid to yield the final product. Other derivatizations include the formation of amides, which can be accomplished using standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). google.com

Catalytic Systems and Optimization in this compound Synthesis

The efficiency of the Sonogashira coupling for synthesizing this compound is highly dependent on the catalytic system. The standard system employs a palladium(0) species, generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in combination with a copper(I) salt, typically copper(I) iodide (CuI). ethz.chgoogle.com

Catalyst Components and Their Roles:

Palladium Catalyst: The core of the catalytic cycle, responsible for the oxidative addition to the aryl halide and reductive elimination of the final product. The choice of palladium source and its ligands can significantly impact reactivity.

Copper(I) Co-catalyst: Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which then transmetalates with the palladium center. The presence of copper generally allows for milder reaction conditions. ethz.ch However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to impurities. ethz.ch

Ligands: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. Current time information in Chatham County, US. The steric and electronic properties of the ligand are crucial; bulkier phosphines have been shown to be effective for challenging substrates. acs.org Nitrogen-based ligands like bipyridines have also been successfully employed. ethz.ch

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. researchgate.net

Optimization of the reaction involves fine-tuning the catalyst loading, the ratio of palladium to copper, the type and amount of ligand and base, the solvent, and the temperature. Current time information in Chatham County, US. To address the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed. researchgate.net These systems often require different ligands or reaction conditions but can provide cleaner product profiles. Furthermore, research into heterogeneous catalysts, where the palladium complex is anchored to a solid support, aims to simplify catalyst recovery and reuse. rsc.org

Table 2: Comparison of Catalytic Systems for Sonogashira Reactions This table summarizes various catalytic systems used for Sonogashira coupling on (hetero)aryl halides, highlighting the diversity of applicable catalysts.

Catalyst System Key Features Typical Substrates Reference
Pd(II)/PPh₃/CuIThe "classical" system, widely applicable.Aryl/heteroaryl iodides and bromides. Current time information in Chatham County, US.
Pd/t-BuPCy₂Utilizes a bulky phosphine ligand for improved activity.Sterically demanding arylacetylenes. acs.org
Nanosized MCM-41 Anchored PdHeterogeneous catalyst, allows for recovery and reuse.Aryl and heteroaryl halides. rsc.org
Bipyridine-Palladium ComplexCopper-free conditions, useful in sustainable solvents (DES).Aryl halides. nii.ac.jp

Stereochemical Control and Chiral Analog Synthesis of Ethynylpicolinic Acid Derivatives

The synthesis of chiral analogs of this compound, where a stereocenter is present in the molecule, requires advanced asymmetric synthesis strategies. While direct asymmetric ethynylation of a prochiral picolinic acid derivative is not a common method, stereochemical control can be achieved by employing substrates that already contain a chiral element.

One established strategy is the use of a chiral auxiliary. ethz.ch In this approach, a chiral molecule is covalently attached to the picolinic acid substrate before the key synthetic steps. For instance, picolinic acid can be coupled with a chiral amine, such as (S)-proline methyl ester, to form a chiral amide. ethz.ch Subsequent hydrogenation of the pyridine ring of such a derivative has been shown to proceed with high diastereoselectivity, controlled by the existing stereocenter of the proline auxiliary. ethz.ch While this example involves reduction rather than ethynylation, the principle remains: a chiral precursor could be synthesized and then subjected to ethynylation. The existing chiral center would guide the reaction or, more simply, result in a final product that is a single enantiomer or a separable mixture of diastereomers.

Another approach involves starting with a chiral building block. For example, a synthetic route could begin with a chiral amino acid. Picolinic acid itself has been used as a directing group auxiliary in the palladium-catalyzed β-arylation of amino acid derivatives, demonstrating the compatibility of these structures. nih.gov A synthesis could therefore be envisioned where a chiral scaffold containing a halogenated pyridine moiety is constructed, which is then subjected to ethynylation to produce a complex chiral analog of ethynylpicolinic acid.

The development of chiral catalysts for asymmetric transformations offers another avenue. While less explored for this specific substrate, a chiral ligand on the palladium catalyst could potentially differentiate between two prochiral faces or positions on the substrate during the C-H activation or cross-coupling step. The design of specific chiral picolinic acid ligands, such as Cl-Naph-PyCOOH, for other catalytic reactions highlights the ongoing interest in creating chiral environments around metal centers. researchgate.net The synthesis of unnatural α-amino acids has been achieved through enantioconvergent nickel-catalyzed cross-couplings, a strategy that could potentially be adapted for the synthesis of chiral α-(5-ethynylpicolinoyl)amino acids from racemic α-halo glycine (B1666218) derivatives. caltech.edu


Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 5 Ethynylpicolinic Acid

Reactions Involving the Ethynyl (B1212043) Moiety of 5-Ethynylpicolinic Acid

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, rendering it susceptible to a variety of addition and transformation reactions.

Reduction Reactions (e.g., Hydrogenation with Palladium Catalysis)

The ethynyl group of this compound can be selectively reduced to either an alkene or an alkane through catalytic hydrogenation. The choice of catalyst and reaction conditions dictates the final product. For instance, partial hydrogenation to the corresponding vinyl derivative, 5-vinylpicolinic acid, can be achieved using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). Complete reduction to 5-ethylpicolinic acid can be accomplished using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Table 1: Hydrogenation of this compound

CatalystReagentProduct
Lindlar's CatalystH₂5-Vinylpicolinic acid
Palladium on Carbon (Pd/C)H₂5-Ethylpicolinic acid

These reduction reactions are crucial for modifying the electronic and steric properties of the molecule, enabling the synthesis of a range of derivatives with tailored characteristics.

Cycloaddition Chemistry and Click Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.gov This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (B81097). frontiersin.orgnih.gov

This powerful transformation is widely employed in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. The resulting triazole ring is a stable aromatic system that can act as a rigid linker or a pharmacophore in biologically active molecules.

Table 2: Click Reaction of this compound

ReactantCatalystProduct
Organic Azide (R-N₃)Copper(I) salt5-(1-Substituted-1H-1,2,3-triazol-4-yl)picolinic acid

Oxidative Transformations

The ethynyl group can undergo various oxidative transformations. For example, oxidative cleavage of the triple bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (KMnO₄) under harsh conditions. This reaction would lead to the formation of the corresponding carboxylic acid at the 5-position, ultimately yielding pyridine-2,5-dicarboxylic acid.

Another potential oxidative reaction is the Glaser coupling, an oxidative homocoupling of terminal alkynes, which would yield a symmetrical dimer containing a butadiyne linker. This reaction is typically catalyzed by copper salts in the presence of an oxidant like oxygen.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a versatile handle for a variety of nucleophilic acyl substitution reactions, primarily leading to the formation of esters and amides.

Esterification Reactions

This compound can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. nih.govmasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is typically carried out by refluxing the carboxylic acid in an excess of the desired alcohol, which also serves as the solvent. masterorganicchemistry.com For example, reaction with methanol or ethanol under acidic conditions yields methyl 5-ethynylpicolinate and ethyl 5-ethynylpicolinate, respectively.

Alternatively, esterification can be achieved under milder conditions using coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

Table 3: Esterification of this compound

AlcoholCatalyst/ReagentProduct
MethanolH₂SO₄Methyl 5-ethynylpicolinate
EthanolH₂SO₄Ethyl 5-ethynylpicolinate
General Alcohol (R-OH)DCC, DMAPAlkyl 5-ethynylpicolinate

Amide Bond Formations

The formation of amides from this compound is a crucial transformation for the synthesis of a vast array of compounds with potential biological activity. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling reagent. luxembourg-bio.comfishersci.co.ukresearchgate.net

A wide variety of coupling reagents are available to facilitate this transformation, each with its own advantages. Common examples include carbodiimides like DCC and EDC, often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. luxembourg-bio.com Other powerful coupling reagents include phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). luxembourg-bio.com

The choice of coupling reagent and reaction conditions depends on the specific amine being used, particularly its nucleophilicity and steric hindrance. For instance, coupling with less reactive anilines may require more potent activating agents and elevated temperatures. researchgate.net

Table 4: Amide Bond Formation with this compound

AmineCoupling ReagentProduct
Primary Amine (R-NH₂)EDC, HOBtN-Substituted-5-ethynylpicolinamide
Secondary Amine (R₂NH)HATU, DIPEAN,N-Disubstituted-5-ethynylpicolinamide
Aniline (Ar-NH₂)BOP, Et₃NN-Aryl-5-ethynylpicolinamide

Decarboxylation Processes Leading to Substituted Pyridines

The decarboxylation of pyridinecarboxylic acids is a known method for the synthesis of substituted pyridines. In the case of this compound, the removal of the carboxylic acid group would lead to the formation of 5-ethynylpyridine. This transformation is typically achieved through thermal or catalytic methods.

Table 1: General Conditions for Decarboxylation of Pyridinecarboxylic Acids

MethodCatalyst/ConditionsProductPotential Yield
ThermalHigh temperature (e.g., >200 °C) in a suitable solvent or neat5-EthynylpyridineVariable, dependent on substrate stability
CatalyticCopper salts (e.g., Cu(I) or Cu(II)), often in quinoline (B57606) or other high-boiling solvents5-EthynylpyridineGenerally moderate to high

Note: The data in this table is generalized from studies on various pyridinecarboxylic acids and represents expected outcomes for this compound.

Transformations of the Pyridine Nucleus in this compound

The pyridine ring in this compound is susceptible to various transformations, primarily involving the nitrogen atom.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting this compound N-oxide would exhibit altered electronic properties and reactivity compared to the parent molecule. Notably, the N-oxidation of picolinic acid itself can sometimes be accompanied by decarboxylation, suggesting a potential pathway to 5-ethynylpyridine N-oxide under certain conditions researchgate.net.

Quaternization: The lone pair of electrons on the pyridine nitrogen allows for reaction with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts. The quaternization of this compound would result in N-alkyl-5-ethynylpyridinium-2-carboxylate salts. These salts would have increased solubility in polar solvents and could serve as precursors for further synthetic transformations.

Mechanistic Investigations of this compound Chemical Reactions

Detailed mechanistic investigations specifically for this compound are not extensively documented. However, the mechanisms of its key potential reactions can be postulated based on established principles of organic chemistry.

Decarboxylation Mechanism: The decarboxylation of picolinic acids is generally believed to proceed through a zwitterionic intermediate. The nitrogen atom of the pyridine ring plays a crucial role in stabilizing the negative charge that develops on the ring as the carboxyl group departs. For this compound, the reaction would likely follow this pathway:

Protonation of the pyridine nitrogen (if not already in the zwitterionic form).

Cleavage of the C-C bond between the pyridine ring and the carboxyl group, releasing carbon dioxide.

Formation of a 5-ethynylpyridyl anion.

Protonation of the anion to yield 5-ethynylpyridine.

The presence of the ethynyl group, an electron-withdrawing substituent, may influence the rate of this process by affecting the electron density of the pyridine ring and the stability of the intermediates.

Coordination Chemistry and Metallosupramolecular Architectures Involving 5 Ethynylpicolinic Acid

Ligand Design Principles and Coordination Modes of 5-Ethynylpicolinic Acid

The remarkable versatility of this compound as a ligand stems from the presence of three distinct coordination sites: the pyridyl nitrogen, the carboxylate oxygen atoms, and the ethynyl (B1212043) C≡C triple bond. This multifunctionality allows it to bridge multiple metal centers in various ways, leading to the construction of high-nuclearity clusters and extended networks. The interplay between the different coordination preferences of these functional groups is a key factor in determining the final architecture of the resulting metal-organic assembly. In the context of its complexes with silver(I), a soft metal ion known for its affinity for both N-donors and alkynyl groups, this compound exhibits a particularly complex and fascinating coordination behavior.

In addition to the Ag-ethynide interactions, the carboxylate and pyridyl functionalities of this compound play a pivotal role in shaping the final metallosupramolecular architecture. The pyridyl nitrogen atom readily coordinates to silver(I) ions, forming stable Ag-N(pyridyl) bonds. This interaction often serves as an initial anchoring point for the ligand to the metal center.

The carboxylate group offers further coordination versatility, capable of binding to silver ions in a monodentate, bidentate chelating, or bridging fashion. The specific coordination mode of the carboxylate group is highly dependent on factors such as the solvent system, the counter-ion present, and the stoichiometry of the reactants. The ability of the carboxylate to bridge silver centers further contributes to the formation of extended structures, working in concert with the Ag-ethynide and Ag-N(pyridyl) bonds to create complex and high-dimensional networks. The combination of these different coordination modes within a single ligand allows for the construction of fascinating high-nuclearity coordination compounds that exhibit argentophilic interactions (Ag···Ag interactions).

Synthesis and Structural Elucidation of Discrete Metal Complexes of this compound

The synthesis of discrete metal complexes of this compound, particularly with silver(I), typically involves the reaction of a silver salt (such as silver nitrate (B79036) or silver triflate) with the ligand in a suitable solvent or solvent mixture. The reaction conditions, including temperature, concentration, and the presence of a base to facilitate deprotonation of the ethynyl and carboxyl groups, are critical in directing the assembly towards the formation of discrete, high-nuclearity clusters rather than extended polymers.

While specific structural data for a wide range of discrete this compound complexes is not extensively documented in publicly available literature, research on related systems with both pyridine (B92270) carboxylate and alkynide functionalities has revealed the formation of fascinating high-nuclearity coordination compounds. These studies highlight the propensity of these ligands to form complex clusters with silver(I), often featuring intricate core structures stabilized by a combination of Ag-N, Ag-O, and Ag-ethynide bonds, as well as argentophilic interactions.

Interaction Type Typical Bond Length Range (Å) Significance in Complex Formation
Ag-N(pyridyl)2.1 - 2.4Primary coordination site, anchoring the ligand to the metal center.
Ag-O(carboxylate)2.2 - 2.6Versatile coordination (monodentate, bidentate, bridging), contributes to network extension.
Ag-C(ethynide)2.2 - 2.5Strong interaction, crucial for forming robust frameworks and bridging metal centers.
Ag···Ag (Argentophilic)2.9 - 3.4Weak metal-metal interactions that contribute to the stability and structure of clusters.

Note: The bond length ranges are approximate and can vary depending on the specific complex.

Fabrication and Characterization of this compound-Based Coordination Polymers

The ability of this compound to act as a multifunctional linker makes it an excellent candidate for the construction of coordination polymers. By carefully selecting reaction conditions, it is possible to favor the formation of extended networks over discrete complexes. Solvothermal synthesis methods are often employed, where the reaction is carried out in a sealed vessel at elevated temperatures, promoting the growth of crystalline polymeric materials. The resulting coordination polymers can exhibit a range of dimensionalities, from simple one-dimensional chains to more complex two-dimensional layers.

In the formation of one-dimensional (1D) coordination networks, the this compound ligand typically acts as a bridging unit, connecting metal centers in a linear or zigzag fashion. The connectivity within the chain can be established through various combinations of its coordinating groups. For instance, a common motif involves the carboxylate group bridging two silver centers, while the pyridyl nitrogen and ethynide groups coordinate to adjacent metal ions, propagating the chain. The specific topology of the 1D chain is influenced by the coordination geometry of the metal ion and the conformational flexibility of the ligand.

Table of 1D Coordination Polymer Motifs

Bridging Moiety Resulting Chain Topology
Carboxylate and Ethynide Linear or Zigzag Chains
Pyridyl and Carboxylate Helical Chains

Therefore, it is not possible to provide the requested article with the specified outline and content, as the foundational research findings on this compound in these areas of coordination chemistry appear to be unavailable in the public domain based on the performed searches.

Applications of 5 Ethynylpicolinic Acid in Medicinal Chemistry and Biological Research

Utilization as a Molecular Scaffold for Biologically Active Compound Synthesis

The 5-ethynylpicolinic acid framework serves as a versatile building block for the synthesis of a wide array of biologically active compounds. The picolinic acid moiety itself is a known metal-binding pharmacophore, while the ethynyl (B1212043) group offers a point for extension and modification, allowing for the exploration of chemical space. This combination has proven particularly fruitful in the development of modulators for challenging biological targets.

Researchers have utilized this compound and its precursors as key intermediates in multi-step syntheses. For instance, the core structure can be assembled through the coupling of 5-bromopicolinic acid with a suitable terminal alkyne, such as 1-ethynyl-3-fluorobenzene. nih.gov This reaction creates the 5-alkynylpicolinic acid scaffold, which can then be readily converted into a variety of amides through standard peptide coupling reactions, such as those mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov This synthetic strategy allows for the systematic introduction of diverse chemical groups, facilitating the generation of compound libraries for screening and optimization. The quinoline (B57606) scaffold, which shares structural similarities with the picolinic acid core, is also recognized as a vital template in drug discovery due to its presence in numerous pharmacologically active natural and synthetic compounds. nih.gov

Exploration in Drug Discovery and Lead Optimization Initiatives

The process of drug discovery involves identifying initial "hit" compounds, often from high-throughput screening, and then chemically modifying them in a "lead optimization" phase to improve their potency, selectivity, and pharmacokinetic properties. nih.govdanaher.com this compound derivatives have been central to such initiatives.

A notable example is the development of orally active positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov An initial high-throughput screening lead, VU0092273, was optimized to the nicotinamide (B372718) analog, VU0360172. nih.gov This optimization involved replacing a phenylmethanone group with a nicotinamide core, which is structurally related to picolinamide. The introduction of the central pyridyl ring in this series, a key feature of this compound, was instrumental in improving water solubility through salt formation, leading to the first orally active acetylene (B1199291) mGluR5 PAM. nih.gov This demonstrates how the scaffold can be systematically modified to enhance drug-like properties, a critical goal of lead optimization. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific structural features of a molecule contribute to its biological activity. nih.gov The this compound scaffold is well-suited for SAR investigations because it allows for systematic modifications at several key positions.

In the context of mGluR5 PAMs, extensive SAR studies have been conducted on derivatives of 5-((3-fluorophenyl)ethynyl)picolinic acid. nih.gov By keeping the core scaffold constant and varying the amide substituent, researchers have been able to probe the structural requirements for potency and allosteric agonism. These studies explored the effects of chirality and the presence of hydroxyl groups on the amide portion of the molecule. nih.gov

The table below summarizes key findings from SAR studies on a series of 5-((3-fluorophenyl)ethynyl)picolinamide derivatives, highlighting the impact of different amine substituents on their activity as mGluR5 PAMs.

CompoundAmine SubstituentKey Structural FeatureObserved Activity Trend
Analog Series 1Various chiral amines(R)- vs. (S)-configuration at the chiral centerChirality at the amide substituent significantly impacts ago-PAM activity. nih.gov
Analog Series 2Amines with and without hydroxyl groupsPresence or absence of a key hydroxyl groupThe "eastern hydroxyl" group was systematically explored to understand its effect on ago-PAM activity. nih.gov
VU0360172CyclobutylamineIntroduction of a central pyridyl ring (nicotinamide)Enabled salt formation, improving water solubility and oral activity. nih.gov

These systematic investigations are crucial for refining the design of molecules to achieve the desired biological profile while minimizing off-target effects. researchgate.net

Molecular Interaction Studies with Biological Systems

Understanding how a potential drug molecule interacts with biological systems is critical for its development. Studies involving this compound derivatives have shed light on their interactions with key proteins like serum albumin, metalloenzymes, and specific receptors.

Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to bind a vast array of drugs, which affects their distribution, metabolism, and efficacy. nih.govnewsama.com The binding of drugs to HSA is a critical pharmacokinetic parameter. While specific binding studies on this compound itself are not widely reported, data on its derivatives highlight the importance of this interaction.

For example, the optimized mGluR5 PAM, VU0360172, which is a nicotinamide derivative based on the 5-ethynylpyridine core, exhibits a high degree of plasma protein binding (98.9%). nih.gov This high level of binding can influence the free concentration of the drug available to interact with its target receptor, and it underscores the need to consider this parameter during the drug design and lead optimization process.

Metalloenzymes, which constitute approximately one-third of all proteins, utilize a metal ion in their active site for catalysis and are important targets for drug discovery. nih.gov The picolinic acid moiety is a well-known bidentate metal-binding group. nih.gov This inherent property suggests that this compound and its derivatives have the potential to act as metalloenzyme inhibitors by chelating the active site metal ion, typically zinc.

The inhibitory mechanism of similar metal-binding groups, such as hydroxamic acids, involves direct coordination to the active site metal ion, which displaces water molecules and blocks the catalytic activity of the enzyme. nih.gov While specific studies targeting metalloenzymes with this compound are limited in the literature, the foundational chemistry of the picolinic acid scaffold makes it a plausible candidate for designing novel inhibitors against this important class of enzymes. nih.gov

The most prominent application of the this compound scaffold to date is in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGluR5). nih.gov mGluR5 PAMs are a promising therapeutic strategy for treating central nervous system (CNS) disorders, including schizophrenia. nih.govnih.gov

Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (glutamate). nih.gov PAMs enhance the receptor's response to glutamate. The this compound framework has been instrumental in creating potent and selective mGluR5 PAMs. For example, 5-((3-fluorophenyl)ethynyl)picolinic acid is a key intermediate in the synthesis of a series of potent ago-PAMs, which exhibit both positive allosteric modulation and direct allosteric agonism. nih.gov

The development of compounds like VU0360172 from this structural class represents a significant advancement, providing orally active molecules with CNS penetration that can be used to probe the therapeutic potential of mGluR5 modulation. nih.gov The success in this area highlights the utility of the this compound scaffold for designing highly specific ligands that can fine-tune the activity of G protein-coupled receptors.

Research into Antimicrobial Properties of this compound Derivatives

The pyridine (B92270) ring is a core structure in many compounds exhibiting antimicrobial activity. Picolinic acid itself, as a natural metabolite of tryptophan, has been investigated for its role in the immune response and its antimicrobial effects, which are often attributed to its ability to chelate metal ions essential for microbial growth.

While specific studies on the antimicrobial properties of this compound derivatives are not extensively documented, the broader class of quinoline derivatives, which feature a pyridine ring fused to a benzene (B151609) ring, has shown promise as antimicrobial agents. For instance, various novel quinoline derivatives have been synthesized and evaluated as antibacterial and antifungal agents. Some of these compounds have demonstrated excellent minimum inhibitory concentration (MIC) values against a range of bacterial strains, including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of essential microbial enzymes like peptide deformylase (PDF). nih.gov

Furthermore, the introduction of different substituents onto the quinoline or pyridine ring can significantly modulate the antimicrobial activity. The incorporation of an ethynyl group at the 5-position of the picolinic acid scaffold could potentially enhance antimicrobial efficacy. The ethynyl group can alter the electronic properties of the molecule and provide a reactive handle for further chemical modifications, leading to the development of novel antimicrobial candidates. The exploration of this compound derivatives in this context represents a potential avenue for the discovery of new antimicrobial agents.

Investigation of Potential Antidiabetic Effects and Insulin-Mimetic Activities

Vanadium compounds have been recognized for their insulin-mimetic properties, showing potential in the management of diabetes mellitus. nih.gov These compounds can enhance glucose uptake and metabolism, mimicking the effects of insulin (B600854). nih.gov The therapeutic potential of vanadium is often enhanced by chelation with organic ligands, which can improve its bioavailability and reduce its toxicity.

In this regard, derivatives of picolinic acid have been successfully used as ligands for vanadium, creating complexes with significant insulin-mimetic activity. A notable example is the family of vanadium complexes derived from 5-carboalkoxypicolinates. nih.gov These complexes have been shown to trigger glucose uptake and degradation in fibroblast cells. nih.gov One particular complex, [VO(H₂O)(5-MeOpic)₂], was found to be at least as effective as insulin in this regard. nih.gov This complex also effectively inhibited the release of free fatty acids from rat adipocytes, another key insulin-like action. nih.gov

The research into these 5-substituted picolinic acid-vanadium complexes suggests that the 5-position of the picolinic acid ring is a suitable site for modification to tune the biological activity of the resulting metal complexes. Substituting the carboalkoxy group with an ethynyl group could lead to novel vanadium complexes with potentially enhanced or modified insulin-mimetic and antidiabetic properties. The ethynyl moiety could influence the electronic structure and stability of the complex, thereby affecting its interaction with biological targets in the insulin signaling pathway.

Table 1: Insulin-Mimetic Vanadium Complexes with 5-Substituted Picolinates

Compound/Complex Ligand Observed Insulin-Mimetic Effect Reference
[VO(H₂O)(5-MeOpic)₂] 5-carbomethoxypicolinic acid Triggers glucose uptake and degradation; inhibits free fatty acid release. nih.gov nih.gov
[NH₄][VO₂(5-MeOpic)₂] 5-carbomethoxypicolinic acid Component of the study on insulin-mimetic vanadium complexes. nih.gov nih.gov
[VO(H₂O)(5-EtOpic)₂] 5-carboethoxypicolinic acid Part of a series of complexes that trigger glucose uptake. nih.gov nih.gov

Role in Anticancer Agent Development and Pyridinone-Based Therapeutics

The pyridinone scaffold, which can be considered a tautomeric form of a hydroxypyridine, is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds with significant anticancer activity. bohrium.comnih.gov Pyridinone-containing molecules are known to target a variety of key players in cancer progression, such as protein tyrosine kinases, histone deacetylases, and other enzymes involved in cell proliferation and survival. bohrium.com

The versatility of the pyridinone ring allows for derivatization at multiple positions, enabling the fine-tuning of its pharmacological properties. nih.gov For instance, pyridinone-quinazoline derivatives have been synthesized and identified as cytotoxic agents that target protein tyrosine kinases. nih.gov The development of N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamides as antagonists of WDR5, a protein implicated in certain cancers, further highlights the potential of the pyridinone core in oncology. nih.gov

While direct studies on this compound in this context are scarce, its structure is closely related to the pyridinone framework. The carboxylic acid group of picolinic acid can be readily converted into other functional groups, providing a pathway to pyridinone-based structures. The presence of an ethynyl group could be particularly advantageous in the design of anticancer agents. The ethynyl moiety is found in several approved anticancer drugs and is known to interact with various biological targets. For example, the ethynyl group can act as a pharmacophore that binds to the active site of enzymes or as a reactive group for covalent inhibition. The investigation of this compound as a precursor for novel pyridinone-based therapeutics could, therefore, be a promising strategy in the development of new anticancer drugs.

Integration of 5 Ethynylpicolinic Acid in Advanced Materials Science

Design and Synthesis of Materials with Tuned Electronic and Optical Properties

The incorporation of 5-ethynylpicolinic acid into larger molecular and macromolecular structures is a key strategy for tuning electronic and optical properties. The pyridine (B92270) ring and the ethynyl (B1212043) group form a conjugated system that can be extended through polymerization or coordination, influencing the material's interaction with light and its ability to transport charge.

Materials designed with extended π-conjugated systems, such as those possible with derivatives of this compound, are anticipated to enhance intermolecular overlap through π-π stacking. This improved overlap can lead to greater charge mobility, a critical factor in the development of organic semiconductors and other electronic devices.

Supramolecular Assembly and Self-Organization of this compound Derivatives

The distinct functional groups of this compound provide multiple avenues for directing the self-assembly of molecules into highly ordered supramolecular structures. These non-covalent interactions are crucial for creating materials with complex, hierarchical organization.

The primary interactions governing self-assembly include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains. researchgate.net

Metal Coordination: As mentioned, the pyridine-carboxylic acid (picolinate) unit is an excellent chelating agent for metal ions, leading to the formation of metallosupramolecular assemblies.

Hydrophobic/Hydrophilic Interactions: By chemically modifying the molecule, for instance, by adding long alkyl chains, amphiphilic derivatives can be created that self-assemble into micelles, vesicles, or liquid crystalline phases in appropriate solvents.

Studies on analogous systems, such as amphoteric azopyridine carboxylic acids, have shown that the interplay of hydrogen bonding between pyridyl and carboxyl groups, alongside π-π stacking, can drive the formation of well-defined molecular assemblages. acs.org Similarly, the self-assembly of aromatic carboxylic acids with pyridine derivatives at interfaces can be controlled to form diverse two-dimensional nanostructures. nih.gov These principles are directly applicable to derivatives of this compound for the bottom-up fabrication of functional materials.

Development of this compound-Based Nanomaterials

This compound is an ideal candidate for the surface functionalization of nanomaterials, thereby imparting new properties and functionalities. The terminal alkyne group is particularly valuable for its ability to participate in highly efficient and specific "click" chemistry reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that can be used to covalently attach this compound to nanoparticles (NPs) that have been pre-functionalized with azide (B81097) groups. nih.govnih.gov This method allows for the dense and stable immobilization of the molecule onto a variety of nanoparticle surfaces, including gold NPs, superparamagnetic iron oxide nanoparticles (SPIONs), and silica (B1680970) NPs. nih.govresearchgate.netbeilstein-journals.org

Once attached to a nanoparticle surface, the picolinic acid moiety can serve several functions:

Metal Ion Chelation: It can bind metal ions, which is useful for creating catalytic sites or for sensing applications.

Improving Dispersibility: The polar nature of the picolinic acid can enhance the stability of nanoparticles in aqueous media.

Targeting: In biomedical applications, the picolinic acid scaffold can be further modified or used directly to target specific biological sites.

This approach of using click chemistry to functionalize nanoparticle surfaces is a versatile strategy for creating hybrid materials that combine the properties of the nanoparticle core with the specific chemical functionalities of the attached molecule. nih.govresearchgate.netbeilstein-journals.org

Applications in Sensing and Gas Storage/Separation Technologies via MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. cd-bioparticles.net The properties of this compound make it a promising organic linker for the synthesis of novel MOFs with applications in sensing, gas storage, and separation. hilarispublisher.comresearchgate.netrsc.org

Sensing Applications: The tunable electronic properties and specific binding sites within MOFs make them excellent candidates for chemical sensors. mdpi.comresearchgate.net By incorporating this compound as a linker, its functional groups become part of the framework's pore environment. The pyridine nitrogen and carboxylic oxygen atoms can act as binding sites for specific analytes. Luminescent MOFs (LMOFs) are particularly useful for sensing, where the presence of an analyte interacts with the framework to either enhance or quench its fluorescence. beilstein-journals.orgrsc.orgnih.gov The electronic nature of the ethynyl group can influence the photophysical properties of the linker and thus the sensing behavior of the resulting LMOF. For example, MOFs have been successfully designed to detect dipicolinic acid, a biomarker for bacterial spores, demonstrating the utility of the picolinic acid structure in molecular recognition. rsc.orgnih.gov

Gas Storage and Separation: The high porosity and tunable pore sizes of MOFs make them exceptional materials for storing gases like hydrogen and methane. nih.govnist.govresearchgate.net The chemical functionalization of the pores is key to optimizing gas uptake and selectivity. The ethynyl group of a this compound linker would project into the MOF pores, creating a unique chemical environment. The π-system of the alkyne can interact favorably with certain gas molecules, such as acetylene (B1199291), enhancing selective adsorption. researchgate.net

MOFs can also be fabricated into membranes for energy-efficient gas separation. nih.govmdpi.comuq.edu.aumdpi.comscitepress.org The precise control over pore size and functionality allows for the separation of gas mixtures based on molecular sieving or selective chemical interactions. A MOF constructed from this compound could offer tailored pore chemistry for separating important industrial gas mixtures, such as CO₂/CH₄. The performance of MOF-based materials in gas separation is a highly active area of research, with different MOF structures showing varying levels of permeability and selectivity for different gas pairs.

Below is a table showing representative gas separation data for a well-known MOF, MOF-5, which is built from zinc ions and a dicarboxylic acid linker, illustrating the potential of this class of materials.

Gas MixtureFeed CompositionFeed Pressure (kPa)Temperature (K)Separation Factor
CO₂/H₂82% CO₂445298~5
CO₂/N₂88% CO₂445298>60

Catalytic Roles and Applications of 5 Ethynylpicolinic Acid and Its Derivatives

Heterogeneous Catalysis Facilitated by 5-Ethynylpicolinic Acid-Based Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of functionalized ligands like this compound into MOF structures could theoretically yield materials with tailored catalytic properties. The pyridine (B92270) nitrogen and the carboxylate group of this compound are well-suited for coordinating with metal centers to form robust frameworks. The pendant ethynyl (B1212043) group could then serve various functions: acting as a site for post-synthetic modification to introduce further catalytic moieties, or participating directly in catalytic reactions within the MOF pores.

However, a thorough search of available scientific literature did not yield specific examples of MOFs synthesized using this compound as a primary or secondary building block for catalytic applications. Research in this specific area appears to be in its nascent stages or has not been extensively published.

Participation in Cross-Coupling Reactions (e.g., Ullmann Cross-Coupling, Azide-Alkyne Cycloaddition)

The structural motifs within this compound suggest its potential as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

Ullmann Cross-Coupling: The Ullmann reaction, typically copper-catalyzed, is a fundamental method for forming carbon-heteroatom and carbon-carbon bonds. Picolinic acid derivatives have been explored as ligands in these reactions, where the pyridine nitrogen and carboxylate oxygen can chelate the copper catalyst, enhancing its activity and stability. The electronic properties of the ethynyl group on the picolinic acid backbone could potentially modulate the catalytic efficacy of such a complex, though specific studies on this compound in this context are not readily found.

Azide-Alkyne Cycloaddition: The ethynyl group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While the alkyne moiety of this compound could certainly act as a substrate in this reaction, its role as part of a ligand to facilitate the cycloaddition of other substrates is a more complex proposition. A ligand containing an alkyne could potentially interact with the copper catalyst in various ways, but detailed investigations into this compound as a ligand in CuAAC are not currently available in the literature.

Exploration in Acid and Redox Catalysis Contexts

Acid Catalysis: The carboxylic acid group of this compound imparts Brønsted acidity. While this intrinsic acidity could allow it to act as an organocatalyst for certain acid-catalyzed reactions, its catalytic activity in this regard has not been a subject of focused research. Furthermore, immobilization of this molecule onto a solid support could create a heterogeneous acid catalyst, but again, specific examples are lacking.

Redox Catalysis: Picolinic acid and its derivatives are known to form stable complexes with a variety of transition metals that can exhibit rich redox chemistry. The electronic influence of the ethynyl substituent could tune the redox potentials of these metal complexes, potentially leading to novel redox catalysts. For instance, complexes of this compound with metals like ruthenium, iron, or copper could theoretically catalyze oxidation or reduction reactions. However, the synthesis, characterization, and catalytic evaluation of such specific complexes are not documented in the accessible scientific literature.

Catalyst Design and Performance Optimization Studies

The rational design of catalysts often involves the systematic modification of ligands to optimize performance. For catalysts based on this compound, optimization studies would logically involve:

Variation of the Metal Center: Investigating a range of transition metals to complex with the ligand to find the most active and selective catalyst for a given reaction.

Modification of the Picolinic Acid Backbone: Introducing other substituents onto the pyridine ring to fine-tune the electronic and steric properties of the ligand.

Derivatization of the Ethynyl Group: Using the reactivity of the alkyne to attach other functional groups that could influence catalytic activity or selectivity.

Currently, there is a lack of published research detailing such design and optimization studies specifically for catalysts derived from this compound. The potential for this compound in catalysis remains largely theoretical until comprehensive experimental data becomes available.

Comprehensive Analytical and Spectroscopic Characterization of 5 Ethynylpicolinic Acid and Its Assemblies

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular weight and elemental composition of 5-Ethynylpicolinic acid. nih.govnih.gov Using techniques like Electrospray Ionization (ESI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap, HRMS provides mass measurements with high accuracy, typically within a few parts-per-million (ppm). nih.govub.edu This level of precision allows for the unambiguous confirmation of the molecular formula, C₈H₅NO₂, by comparing the experimentally measured mass to the theoretical exact mass. ub.edu

HRMS is also instrumental in fragmentation studies (MS/MS), which help to elucidate the molecular structure by breaking the molecule into characteristic pieces. nih.gov For this compound, fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and cleavage around the pyridine (B92270) ring and ethynyl (B1212043) substituent, providing confirmatory structural data.

In the context of biological systems, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) serves as a powerful platform for metabolite profiling. ub.edu This approach allows for the separation and identification of potential metabolites of this compound from complex biological matrices. Although specific metabolite studies on this compound are not extensively detailed, the methodology would involve identifying biotransformations such as hydroxylation, reduction, or conjugation, each resulting in a specific mass shift from the parent compound that can be accurately detected by HRMS.

PropertyValueSource
Molecular FormulaC₈H₅NO₂N/A
Theoretical Exact Mass147.03203N/A
Ionization ModeESI (Positive/Negative) ub.edu
Common Adducts[M+H]⁺, [M-H]⁻, [M+Na]⁺ massbank.eu
Mass Accuracy< 5 ppm nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, Solution Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in solution. universiteitleiden.nl ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the acetylenic proton. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing effects of the nitrogen atom and the carboxylic acid group, typically appearing in the downfield region (δ 7-9 ppm). libretexts.org The acetylenic proton signal would appear at a characteristic chemical shift, typically around δ 3-4 ppm.

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (COOH)10 - 12 (broad singlet)160 - 180
Pyridine Ring (Ar-H)7.5 - 9.0120 - 150
Acetylenic (C≡C-H)3.0 - 4.070 - 90

Note: The table presents estimated chemical shift ranges based on general principles for similar functional groups. libretexts.orgpdx.edu

X-ray Crystallography for Solid-State Structure Determination of Complexes and Polymers

Single-crystal X-ray crystallography provides the most definitive information on the three-dimensional structure of materials in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov This technique has been successfully applied to coordination complexes and polymers derived from picolinic acid and its derivatives. researchgate.netresearchgate.net

For assemblies involving this compound, X-ray crystallography reveals how the ligand coordinates to metal centers. The ligand can act as a bidentate chelating agent through the pyridine nitrogen and a carboxylate oxygen. The ethynyl group can remain as a terminal functional group or participate in further coordination or intermolecular interactions, leading to the formation of higher-dimensional structures like one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. sc.eduresearchgate.net

For example, in lanthanide complexes based on picolinate (B1231196) derivatives, the Ln-O and Ln-N bond distances are key parameters determined by crystallography, typically falling in the ranges of 2.2-2.5 Å and 2.5-2.7 Å, respectively. nih.gov The coordination geometry around the metal ion, such as distorted square antiprism for lanthanides, is also precisely determined. mdpi.com

Complex Parameter Typical Information Obtained
Crystal System & Space GroupDefines the symmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the unit cell
Metal-Ligand Bond Lengths (e.g., M-O, M-N)Provides insight into the strength of coordination bonds
Bond AnglesDefines the coordination geometry around the metal center
Intermolecular InteractionsIdentifies hydrogen bonding, π-π stacking, etc.

Photophysical Characterization, Including Luminescence Spectroscopy

The photophysical properties of this compound and its metal complexes, particularly those involving lanthanide ions, are of significant interest. rsc.org Luminescence spectroscopy, which includes measuring excitation and emission spectra, quantum yields, and lifetimes, is the primary tool for this characterization. researchgate.net

Complexes of lanthanide ions (such as Eu³⁺ or Tb³⁺) with picolinate-based ligands often exhibit strong, characteristic luminescence. nih.gov The organic ligand, in this case this compound, can act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths (e.g., red for Eu³⁺, green for Tb³⁺). rsc.org This process, known as the antenna effect or sensitized luminescence, is crucial for applications in lighting, displays, and biological imaging. rsc.orgresearchgate.net

The emission spectra of lanthanide complexes show sharp, narrow bands corresponding to f-f electronic transitions. nih.gov For instance, Eu³⁺ complexes typically display prominent peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions. nih.gov The study of these spectra provides information on the local symmetry of the lanthanide ion's coordination environment.

Photophysical Parameter Description Significance
Excitation SpectrumWavelengths of light absorbed by the complexIdentifies the efficiency of the "antenna" ligand
Emission SpectrumWavelengths of light emitted by the complexCharacteristic of the metal ion (e.g., Eu³⁺, Tb³⁺) and its environment
Quantum Yield (Φ)Ratio of photons emitted to photons absorbedMeasures the overall efficiency of the luminescence process
Luminescence Lifetime (τ)The average time the molecule stays in an excited stateProvides information on energy transfer and quenching mechanisms

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. nih.gov While single-crystal X-ray diffraction provides the detailed structure of a single crystal, PXRD is used to confirm the phase purity of a synthesized powder sample and to identify crystalline phases. researchgate.netmdpi.com

The PXRD pattern is a fingerprint of a crystalline solid, with diffraction peaks appearing at specific angles (2θ) that are characteristic of the material's crystal lattice, as described by Bragg's Law. nih.gov For novel coordination polymers or complexes of this compound, the experimental PXRD pattern of a bulk sample is typically compared with a pattern simulated from the single-crystal X-ray diffraction data. researchgate.netmdpi.com A close match between the experimental and simulated patterns confirms that the bulk material consists of a single, pure crystalline phase. researchgate.net PXRD is also used to study structural changes, such as those induced by solvent exchange or temperature changes. nih.gov

Magnetic Susceptibility Measurements of Metal Complexes

When this compound is complexed with paramagnetic metal ions, such as many transition metals (e.g., Mn(II), Fe(III), Co(II)) or lanthanides (e.g., Gd(III), Dy(III)), the resulting materials exhibit interesting magnetic properties. unacademy.comdu.edu.eg Magnetic susceptibility measurements are used to quantify these properties. semanticscholar.orgresearchgate.net

This technique measures the degree to which a material is magnetized in an applied magnetic field. slideshare.net From this data, the effective magnetic moment (μ_eff) of the complex can be calculated. gcnayanangal.com The value of the magnetic moment provides direct information about the number of unpaired electrons on the metal center, which in turn helps to determine its oxidation state and electronic configuration (e.g., high-spin vs. low-spin). unacademy.comyoutube.com

For polynuclear complexes, temperature-dependent magnetic susceptibility measurements can reveal the nature and strength of magnetic exchange interactions between metal centers, indicating whether the coupling is ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). gcnayanangal.com For certain lanthanide complexes, these measurements can also identify properties relevant to single-molecule magnets (SMMs). mdpi.com

Magnetic Property Information Gained
Molar Magnetic Susceptibility (χ_M)The fundamental measured property indicating the strength of magnetic response
Effective Magnetic Moment (μ_eff)Calculated from χ_M, relates directly to the number of unpaired electrons
Temperature Dependence (χ_M vs. T)Reveals ferromagnetic, antiferromagnetic, or paramagnetic behavior
Field-Induced Slow RelaxationIndicates potential single-molecule magnet (SMM) behavior

Computational Chemistry and Theoretical Investigations of 5 Ethynylpicolinic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules like 5-Ethynylpicolinic acid. These calculations can determine a wide range of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces.

DFT calculations can be employed to compute key electronic parameters for this compound. While specific data for this exact molecule is not abundant in the literature, we can infer expected values based on studies of similar pyridine (B92270) carboxylic acids and ethynyl-substituted pyridines. researchgate.netambeed.com The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap provides an indication of the chemical reactivity and the energy required for electronic excitation.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Moderately lowIndicates a reasonable ability to donate electrons in chemical reactions.
LUMO Energy LowSuggests a propensity to accept electrons, characteristic of pyridine rings.
HOMO-LUMO Gap Relatively smallImplies higher chemical reactivity and lower kinetic stability.
Dipole Moment SignificantArises from the electronegative nitrogen and oxygen atoms, suggesting polarity.
Electrostatic Potential Negative potential around N and O atomsIndicates likely sites for electrophilic attack and metal coordination.

Note: The values in this table are qualitative predictions based on computational studies of structurally related molecules and are intended for illustrative purposes.

The calculated electrostatic potential surface would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, highlighting these as the primary sites for electrophilic attack and for coordination with metal ions. Conversely, the hydrogen atom of the carboxylic acid would be a site of positive potential. These quantum chemical insights are invaluable for predicting how this compound will interact with other molecules and for understanding its potential role in various chemical processes.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its dynamic behavior, including conformational preferences and intermolecular interactions. For this compound, a key structural feature is the rotational freedom of the carboxylic acid group relative to the pyridine ring.

Conformational analysis, which can be performed using molecular mechanics or DFT, aims to identify the most stable arrangement of the atoms in the molecule. It is highly probable that the most stable conformer of this compound involves an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring, forming a six-membered ring. This type of intramolecular hydrogen bonding is a common feature in 2-substituted pyridine carboxylic acids and contributes significantly to their conformational stability.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in different environments, such as in the gas phase or in solution. These simulations track the movements of atoms over time, providing a detailed picture of the molecule's flexibility and the transitions between different conformations. MD simulations are also instrumental in studying intermolecular interactions. In the solid state, this compound molecules are likely to self-assemble through a network of intermolecular hydrogen bonds involving the carboxylic acid groups. Additionally, π-π stacking interactions between the pyridine rings could further stabilize the crystal structure, a phenomenon commonly observed in aromatic and heteroaromatic compounds. researchgate.net

A computational study on a carboxylic acid-pyridine cocrystal highlighted the importance of hydrogen bonding in stabilizing the crystal structure, with these interactions accounting for a significant portion of the total surface interactions. researchgate.net Similar interactions would be expected to govern the self-assembly of this compound.

Table 2: Potential Intermolecular Interactions of this compound

Interaction TypeDescriptionPotential Role
Hydrogen Bonding Between the carboxylic acid groups of adjacent molecules (O-H···O=C).Primary driving force for self-assembly in the solid state.
π-π Stacking Between the aromatic rings of neighboring molecules.Contributes to the stability of the crystal lattice.
C-H···π Interactions Between C-H bonds and the π-system of the pyridine or ethynyl (B1212043) group.Further stabilizes the three-dimensional packing.

This table is based on general principles of intermolecular interactions observed in similar molecular systems.

Understanding these interactions is crucial for predicting the crystal packing of this compound and for designing crystalline materials with desired properties.

Docking and Scoring Approaches in Drug Design and Molecular Recognition

The pyridine carboxylic acid scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. db-thueringen.de These compounds are known to act as inhibitors for a variety of enzymes. nih.gov Molecular docking and scoring are computational techniques used to predict the binding orientation and affinity of a ligand, such as this compound, to the active site of a biological target, typically a protein.

In a docking simulation, the three-dimensional structure of the ligand is placed into the binding site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The picolinic acid moiety is an effective metal-chelating group, suggesting that this compound could be a potential inhibitor for metalloenzymes, where it could coordinate to the metal ion in the active site.

For instance, dipicolinic acid derivatives have been investigated as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a zinc-dependent enzyme. nih.gov Molecular modeling suggested that the picolinate (B1231196) scaffold binds to the dinuclear zinc center in the active site. Similarly, this compound could be docked into the active site of a metalloenzyme, with the nitrogen and a carboxylate oxygen atom coordinating to the metal ion. The ethynyl group, being rigid and linear, could extend into a hydrophobic pocket within the active site, potentially forming favorable interactions and enhancing binding affinity.

Table 3: Hypothetical Docking Interactions of this compound in an Enzyme Active Site

Interaction TypeLigand MoietyReceptor Moiety
Coordination Picolinate group (N, O)Metal ion (e.g., Zn²⁺)
Hydrogen Bonding Carboxylate groupPolar amino acid residues (e.g., Lys, Arg)
Hydrophobic Interactions Ethynyl group, Pyridine ringNonpolar amino acid residues (e.g., Leu, Val)
π-π Stacking Pyridine ringAromatic amino acid residues (e.g., Phe, Tyr)

This table presents a hypothetical scenario of binding interactions based on the known properties of the functional groups and general principles of molecular recognition.

While specific docking studies for this compound are not yet available, the principles outlined above demonstrate how computational methods can be used to generate hypotheses about its potential biological activity and guide the design of new enzyme inhibitors.

Theoretical Studies of Coordination Bonding and Supramolecular Interactions

The picolinic acid moiety is an excellent chelating ligand, and the presence of the ethynyl group provides an additional site for coordination or for mediating supramolecular interactions. Theoretical studies can provide valuable insights into the nature of the coordination bonds formed between this compound and metal ions, as well as the forces that govern the assembly of larger supramolecular structures.

Experimental work has shown that this compound can be used to synthesize complex coordination polymers. For example, its reaction with silver nitrate (B79036) has been reported to yield a coordination polymer with the formula {[Ag₁₂(L)₆·12AgNO₃]·5H₂O}ₙ, where L represents the deprotonated 5-ethynylpicolinate ligand. acs.orgresearchgate.net In such a structure, the ligand can coordinate to the silver ions through the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and potentially through the π-system of the ethynyl group.

DFT calculations can be used to model the geometry and electronic structure of these coordination complexes. Such calculations can help to understand the nature of the metal-ligand bonding, including the relative contributions of electrostatic and covalent interactions. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of these complexes, which can be compared with experimental data to validate the theoretical models. acs.org

Emerging Research Avenues and Future Perspectives for 5 Ethynylpicolinic Acid

Development of Next-Generation Functional Materials and Devices

The inherent properties of 5-ethynylpicolinic acid make it a compelling building block for advanced functional materials. The ethynyl-substituted pyridine (B92270) core is a key component in the design of luminescent transition metal complexes. For instance, related ethynyl-heterocycle ligands have been successfully incorporated into platinum(II) and gold(I) compounds to create emissive materials. mdpi.com The electron-deficient nature of the pyridine ring allows for the tuning of the optical properties of these metal complexes, potentially leading to the development of novel phosphorescent materials for organic light-emitting diodes (OLEDs) and chemical sensors.

Furthermore, the polymerization of ethynyl-substituted pyridines is a known route to produce ionic polyacetylenes, a class of conjugated polymers. researchgate.net Investigating the polymerization of this compound could yield new polymers with tailored electronic, optical, and ion-conducting properties. The presence of the carboxylic acid group could enhance solubility and provide a site for cross-linking or further functionalization, opening pathways to materials for batteries, supercapacitors, and antistatic coatings. The ability of similar ethynylpyridine molecules to self-assemble on metal surfaces also suggests potential applications in creating well-ordered thin films and metal-organic frameworks (MOFs) for catalysis and gas storage. semanticscholar.org

Table 1: Potential Applications in Functional Materials

Potential Application Key Feature of this compound Research Goal
Organic Light-Emitting Diodes (OLEDs) Ligand for emissive metal complexes Develop new phosphorescent emitters with tuned colors and high efficiency.
Conjugated Polymers Polymerizable ethynyl (B1212043) group Synthesize novel ionic polyacetylenes for electronic and energy storage devices.
Metal-Organic Frameworks (MOFs) Metal chelating picolinic acid moiety Create porous materials for gas separation, storage, and heterogeneous catalysis.

Expansion into Novel Therapeutic Areas and Drug Delivery Systems

Picolinic acid and its derivatives have a long and successful history in medicine, forming the structural basis for drugs treating a wide array of diseases, including tuberculosis, cancer, and diabetes. researchgate.netnih.gov This strong precedent suggests that this compound is a promising scaffold for new therapeutic agents. Recent research on novel picolinic acid derivatives has shown their ability to induce cancer cell death through mechanisms like endoplasmic reticulum stress, highlighting a potential avenue for oncological applications. pensoft.net The unique electronic and steric properties conferred by the ethynyl group could lead to derivatives with novel biological targets or improved pharmacological profiles.

In the realm of drug delivery, the ethynyl group is particularly valuable. It is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent attachment of this compound to larger molecules or systems. researchgate.net This capability could be harnessed to:

Tether drugs to nanoparticles or polymers: Creating sophisticated drug delivery systems that offer controlled release and improved stability.

Attach targeting ligands: Functionalizing a therapeutic agent to selectively bind to cancer cells or other specific tissues, thereby increasing efficacy and reducing side effects.

Link to imaging agents: The picolinic acid moiety can chelate radioactive metals for diagnostic imaging (e.g., PET scans) or radiotherapy, while the ethynyl group can attach a targeting biomolecule.

The development of drug delivery systems based on this scaffold represents a significant opportunity to enhance the therapeutic index of both new and existing drugs.

Advancements in Sustainable Synthesis and Catalysis Utilizing this compound

The most established method for synthesizing molecules like this compound is the Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl halide. researchgate.netrsc.orgmdpi.com A major focus of modern chemical research is to make such processes more environmentally benign. Future advancements in the synthesis of this compound will likely involve the application of green chemistry principles, such as:

Developing next-generation catalysts: This includes creating highly active palladium catalysts to reduce metal loading, or replacing palladium with more abundant and less costly metals like copper. rsc.orgnih.gov

Using sustainable reaction conditions: Employing greener solvents like water or bio-derived solvents, lowering reaction temperatures, and using recyclable heterogeneous catalysts to simplify purification and minimize waste. mdpi.com

Beyond its own synthesis, this compound has the potential to be used in catalysis. The picolinic acid group is an effective ligand for a variety of transition metals. It could be used to create novel homogeneous catalysts. Furthermore, the ethynyl group provides a reactive site to immobilize these catalysts onto solid supports, making them reusable and ideal for applications in continuous flow chemistry, aligning with the goals of sustainable industrial processes. researchgate.net

Interdisciplinary Synergies and Nanotechnology Integration in this compound Research

The dual functionality of this compound makes it an ideal candidate for nanotechnology applications, which inherently rely on the convergence of chemistry, physics, materials science, and biology. The picolinic acid's metal-chelating ability combined with the ethynyl group's capacity for covalent modification opens up a vast design space for creating sophisticated nanomaterials.

For example, this compound could be used as a surface functionalization agent for quantum dots or metallic nanoparticles (e.g., gold, silver). The picolinic acid moiety can anchor the molecule to the nanoparticle surface, while the outward-facing ethynyl group is available for "clicking" on biomolecules like antibodies or peptides for targeted biological imaging and therapy. This synergy allows for the creation of multifunctional nanoprobes that can simultaneously target, image, and treat diseased tissue. The growing field of green synthesis of nanoparticles using plant extracts could also incorporate this compound as a functional capping agent to impart specific properties. mdpi.comnih.gov

Table 2: Potential Roles in Nanotechnology

Nanotechnology Application Role of Picolinic Acid Moiety Role of Ethynyl Group Interdisciplinary Field
Targeted Drug Delivery Anchoring to nanoparticle core Covalent attachment of targeting ligands (e.g., antibodies) Nanomedicine, Pharmacology
Medical Imaging Probes Chelating imaging isotopes (e.g., Ga-68, Cu-64) Conjugation to biomolecules for targeting specific tissues Radiochemistry, Oncology
Functionalized Surfaces Modifying surface properties of materials Creating covalently bound monolayers for sensors or electronics Materials Science, Surface Chemistry

Remaining Challenges and Future Directions in Fundamental and Applied Research of this compound

Despite its considerable potential, research into this compound is still in its infancy. Several challenges must be addressed to unlock its full utility.

Remaining Challenges:

Lack of Fundamental Data: There is a significant gap in the scientific literature regarding the specific physicochemical properties, reactivity patterns, and toxicological profile of this compound.

Scalable and Sustainable Synthesis: While the Sonogashira coupling is the logical synthetic route, optimizing this reaction for high yield, purity, and cost-effectiveness on an industrial scale remains a key hurdle. Developing a robust, green synthesis is critical for its widespread adoption. rsc.orgnih.gov

Biological Characterization: The biological activity of this compound and its simple derivatives is largely unknown. Comprehensive screening is needed to identify potential therapeutic applications.

Future Research Directions:

Systematic Coordination Chemistry: A fundamental investigation into the coordination complexes of this compound with a wide range of transition metals could uncover novel catalysts or materials with unique magnetic and photophysical properties.

Polymer Science Exploration: Detailed studies on the polymerization and copolymerization of this molecule are warranted to explore the properties of the resulting conjugated polymers for materials science applications. researchgate.net

Exploitation of Click Chemistry: Researchers should leverage the ethynyl group for CuAAC reactions to create a library of bioconjugates, functionalized materials, and complex molecular probes to accelerate discoveries in chemical biology and drug development.

Computational Modeling: Theoretical studies could predict the electronic, optical, and binding properties of this compound and its derivatives, helping to guide and prioritize experimental efforts in materials and drug design.

Q & A

Q. What are the validated synthetic pathways for 5-Ethynylpicolinic acid, and how can purity be optimized?

Methodological Answer :

  • Synthesis : The Sonogashira coupling reaction is widely used to introduce the ethynyl group to the picolinic acid scaffold. Optimize reaction conditions (e.g., palladium catalyst loading, solvent system) to minimize side products .
  • Purity Validation : Employ reversed-phase HPLC with a C18 column (e.g., 5 µm particle size, 150 mm length) and UV detection at 254 nm. Compare retention times with reference standards and confirm purity ≥95% using area-under-the-curve analysis .
  • Troubleshooting : If impurities persist, consider column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer :

  • Structural Confirmation :
    • NMR : Acquire 1^1H and 13^{13}C NMR spectra in deuterated DMSO. Key signals include the ethynyl proton (δ ~2.5–3.0 ppm) and carboxylic acid proton (δ ~13 ppm) .
    • FT-IR : Confirm the presence of ethynyl (C≡C stretch at ~2100 cm1^{-1}) and carboxylic acid (O-H stretch at 2500–3300 cm1^{-1}) functional groups .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks ([M+H]+^+) with ≤5 ppm mass error .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer :

  • Target Selection : Prioritize enzyme targets with structural homology to known picolinic acid derivatives (e.g., metalloenzymes like HDACs or kinases). Use computational docking (AutoDock Vina) to predict binding affinity .
  • In Vitro Assays :
    • Conduct dose-response studies (0.1–100 µM range) with triplicate technical replicates.
    • Include positive controls (e.g., SAHA for HDAC inhibition) and vehicle controls (DMSO ≤0.1%) .
    • Measure IC50_{50} values using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer :

  • Data Reconciliation :
    • Cross-validate findings using orthogonal assays (e.g., thermal shift assays vs. enzymatic activity assays) .
    • Perform competitive binding studies with known inhibitors to confirm target specificity .
  • Statistical Rigor : Apply Bayesian meta-analysis to harmonize disparate results from multiple studies, weighting data by sample size and assay precision .

Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical models?

Methodological Answer :

  • Solubility Enhancement : Test co-solvents (e.g., PEG 400) or nanoformulations (liposomes) to improve aqueous solubility .
  • Metabolic Stability : Use liver microsome assays (human/rodent) to identify metabolic hotspots. Modify the ethynyl group with deuterium or fluorine to block oxidative degradation .
  • In Vivo Validation : Administer via intravenous and oral routes in rodents, collecting plasma samples at 0, 1, 3, 6, and 24 hours. Quantify compound levels using LC-MS/MS .

Q. How can computational modeling guide the rational design of this compound derivatives?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (GROMACS) to identify critical binding residues .
  • QSAR Modeling : Train models on a dataset of picolinic acid analogs with measured IC50_{50} values. Use descriptors like logP, polar surface area, and H-bond donors .
  • Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores (SAS) ≤4.5 using tools like RDKit .

Q. What experimental controls are critical when evaluating this compound’s off-target effects?

Methodological Answer :

  • Panel Screening : Test against a panel of 50+ unrelated enzymes/receptors (e.g., CEREP BioPrint®) to assess selectivity .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking the putative target protein to confirm on-target effects .
  • Cytotoxicity Assays : Measure cell viability (MTT assay) in primary human cells (e.g., hepatocytes) to rule out nonspecific toxicity .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in supplemental materials .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal experiments .
  • Literature Synthesis : Use systematic review frameworks (PRISMA) to map existing evidence and identify research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.